molecular formula C24H21NO5 B2978949 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one CAS No. 859672-25-6

3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one

Cat. No.: B2978949
CAS No.: 859672-25-6
M. Wt: 403.434
InChI Key: ZYRQKKHHNJCWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a (4-methoxyphenyl)amino moiety at position 6. This compound belongs to a class of structurally modified flavonoids designed to enhance biological activity through optimized substituent interactions. Its synthesis typically involves nucleophilic ring-opening reactions of epoxide intermediates with aromatic amines, as demonstrated in the preparation of related 3-amino-2-hydroxypropoxyisoflavone derivatives .

The (4-methoxyphenyl)amino group at position 7 introduces hydrogen-bonding capabilities and steric effects, which may influence target binding and selectivity.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(4-methoxyanilino)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-27-18-8-5-16(6-9-18)25-17-7-10-19-22(13-17)30-14-20(24(19)26)15-4-11-21(28-2)23(12-15)29-3/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRQKKHHNJCWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired chromen-4-one derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Research suggests it may have therapeutic potential in treating certain diseases, such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. For example, it has been shown to modulate ATPase activities, which are crucial for cellular energy metabolism .

Comparison with Similar Compounds

Key Observations:

Anti-HCV Activity: The presence of 3,4-dimethoxyphenyl groups and hydroxypropoxy-amino side chains correlates with enhanced antiviral activity. Compound 6b, with dual 3,4-dimethoxyphenyl groups, shows superior potency (EC₅₀ = 6.53 μM) compared to 6a (EC₅₀ = 8.21 μM), suggesting that electron-donating methoxy groups enhance target interactions .

Enzymatic Inhibition : Compounds with bulky aromatic amines (e.g., benzyl or phenethyl groups) exhibit cholinesterase or carbonic anhydrase inhibition, while smaller substituents (e.g., methylpiperazinyl in ) may improve pharmacokinetics .

Spectral Data:

  • NMR Trends: The ¹H NMR of 6a () shows aromatic protons at δ 7.21 (H-2′) and δ 6.68 (H-4′″), consistent with electron-rich methoxy-substituted phenyl rings. The target compound’s (4-methoxyphenyl)amino group would likely produce similar deshielding effects .
  • Mass Spectrometry : HRMS data for related compounds (e.g., [M+H]⁺ = 368.1859 in ) confirm molecular integrity, with deviations <0.001 amu .

Pharmacological Potential

  • Antiviral Mechanism: Compound 6b’s anti-HCV activity via Nrf2/HO-1 induction suggests that the target compound’s (4-methoxyphenyl)amino group could modulate similar pathways .
  • Antioxidant Activity: Homoisoflavonoids with 3,4-dihydroxyphenyl groups () exhibit antioxidant effects, but methoxy substitutions (as in the target compound) may trade reactivity for stability .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one , also known as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This article delves into its synthesis, characterization, and the biological activities observed in various studies, including antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis and Characterization

The synthesis of chromone derivatives typically involves multi-step organic reactions that may include condensation reactions between appropriate phenolic compounds and carbonyl sources. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have shown that chromone derivatives exhibit significant antimicrobial properties. For instance, a study reported the synthesis of several chromone-based azo compounds which demonstrated notable antimicrobial activity against various bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit vital cellular processes .

Anticancer Activity

Chromone derivatives have also been investigated for their anticancer potential. A specific study highlighted the compound's cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating promising efficacy in inhibiting cancer cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes. For example, it was found to moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. The IC50 values for these interactions suggest a potential role in therapeutic applications aimed at cognitive enhancement or neuroprotection .

Research Findings

Activity Cell Line/Target IC50 Value Reference
AntimicrobialVarious bacterial strainsNot specified
AnticancerMCF-7, Hek293Varies
AChE InhibitionAChE19.2 μM
BChE InhibitionBChE13.2 μM

Case Studies

  • Antimicrobial Efficacy : A series of chromone derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications on the phenolic rings significantly influenced their antimicrobial potency.
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays across multiple cancer cell lines, demonstrating that structural variations in the chromone scaffold can enhance or diminish anticancer activity.
  • Enzyme Interaction Studies : Molecular docking studies provided insights into the binding interactions between the compound and target enzymes, highlighting key residues involved in enzyme inhibition.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation. For example, substituted chromenones can be prepared by reacting epoxide intermediates with amines under reflux in aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Yield optimization (up to 92%) is achieved by controlling stoichiometry (1:1.2 molar ratio of epoxide to amine), inert atmosphere, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.3–8.3 ppm) and methoxy groups (δ 3.8–3.9 ppm). The 4H-chromen-4-one carbonyl carbon appears at ~δ 177 ppm in 13C NMR .
  • HRMS : Confirm molecular weight (e.g., C24H22NO5 requires [M+H]+ at 404.1498) with <2 ppm error .
  • IR : Stretch bands for C=O (1640–1650 cm⁻¹) and N–H (3350–3450 cm⁻¹) validate the chromenone and aniline moieties .

Q. What are the critical parameters for HPLC purity analysis of this compound?

  • Methodology : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 20% B to 90% B over 25 min, flow rate 1 mL/min, UV detection at 254 nm. Purity >95% is achievable with retention times of 12–15 min .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy groups) influence bioactivity, and what computational tools support structure-activity relationship (SAR) analysis?

  • Data-Driven Analysis :

  • Tyrosinase Inhibition : 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has an IC50 of 50.9 µM, while 6,7-dihydroxy analogs show IC50 = 8.1 µM, indicating hydroxylation at positions 6/7 enhances activity .
  • Anti-HCV Activity : Adding 3,4-dimethoxyphenyl groups improves EC50 (6.53 µM vs. ribavirin’s 13.16 µM) by enhancing Nrf-2-mediated HO-1 induction .
  • Tools : Use Schrödinger’s Glide for docking studies or Gaussian09 for DFT calculations to model electronic effects of substituents .

Q. What experimental approaches resolve contradictions in spectral data interpretation for structurally similar analogs?

  • Case Study : Conflicting 1H NMR shifts for methoxy groups in 3-(4-methylphenyl)-4H-chromen-4-one (δ 3.86–3.89 ppm ) vs. 2-(3,4-dimethoxyphenyl)-6-methoxy analogs (δ 3.88–3.92 ppm ) arise from electronic effects of adjacent substituents.
  • Resolution : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm substituent positions .

Q. How can researchers design dose-response experiments to evaluate the compound’s mechanism of action in biological systems?

  • Protocol :

Cell-Based Assays : Treat HCV-infected Huh7 cells with 0.1–100 µM compound for 48 hours. Measure viral RNA via qRT-PCR .

Enzyme Kinetics : For tyrosinase inhibition, pre-incubate enzyme with 1–100 µM compound, then monitor dopachrome formation at 475 nm .

Dose-Response Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 and Hill coefficients .

Data Contradiction Analysis

Q. Why do reported LogP values vary for structurally similar chromenones, and how should researchers address this?

  • Key Factors :

  • Experimental vs. Calculated LogP : 5,7,8-Trimethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has a calculated LogP of 3.49 , but experimental values may differ due to solvent systems (e.g., shake-flask vs. HPLC methods).
  • Resolution : Standardize measurements using the OECD 117 shake-flask method (octanol/water partitioning) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.